molecular formula C14H12ClN3 B1451773 7-Chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 1144449-18-2

7-Chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B1451773
CAS No.: 1144449-18-2
M. Wt: 257.72 g/mol
InChI Key: JOISBKFSEWNWGJ-UHFFFAOYSA-N
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Description

7-Chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a high-value chemical scaffold for researchers in medicinal chemistry and oncology drug discovery. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a notable family of fused, rigid, and planar N-heterocyclic systems that have attracted significant attention as potent protein kinase inhibitors (PKIs) for targeted cancer therapy . The structural motif consists of a fused bicyclic system incorporating a pyrazole ring and a pyrimidine ring, which provides a versatile framework for developing therapeutic agents . The specific substitution pattern of this compound—featuring a chloro group at the 7-position, methyl groups at the 2- and 5-positions, and a phenyl ring at the 3-position—makes it a valuable intermediate for structure-activity relationship (SAR) studies. Research indicates that substitutions at the 3- and 5-positions of the pyrazolo[1,5-a]pyrimidine core are particularly critical for modulating biological activity and binding affinity to enzymatic targets . Similar pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent inhibitory effects against oncology-relevant kinases such as Pim-1, Flt-3, CK2, EGFR, B-Raf, and MEK, which are key regulators in cellular signaling pathways frequently disrupted in cancers . These compounds typically act as ATP-competitive inhibitors, disrupting the phosphorylation processes that drive uncontrolled cell proliferation and survival in malignancies . The primary research applications of this compound include: (1) serving as a key synthetic intermediate for the preparation of more complex kinase inhibitors; (2) functioning as a core scaffold for anticancer agent development and optimization; and (3) use as a chemical probe for studying signal transduction pathways in cancer biology. Pyrazolo[1,5-a]pyrimidine derivatives have shown promising results in both in vitro and in vivo biological evaluations, demonstrating cytotoxicity, kinase selectivity, and antiproliferative effects across various cancer cell models . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human, veterinary, or household use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

7-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3/c1-9-8-12(15)18-14(16-9)13(10(2)17-18)11-6-4-3-5-7-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOISBKFSEWNWGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)Cl)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis generally proceeds through condensation and cyclization reactions involving appropriately substituted precursors:

  • Condensation of 3-aminopyrazole with aldehydes or ketones : The initial step involves reacting 3-aminopyrazole with a suitable aldehyde or ketone to form an intermediate that cyclizes to yield the pyrazolo[1,5-a]pyrimidine core.

  • Introduction of substituents : The chlorine atom at position 7 and methyl groups at positions 2 and 5 are introduced via selective halogenation and alkylation reactions, respectively.

  • Chlorination step : A key step involves chlorination of the hydroxy precursor using phosphorus oxychloride (POCl₃) under reflux conditions. For example, refluxing a mixture of 7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine (3.5 mmol), POCl₃ (8.89 mmol), and triethylamine (7 mmol) in 1,4-dioxane for 3 hours, followed by neutralization and purification, yields the target compound with high purity (>95%).

  • Optimization factors : The stoichiometry of POCl₃ and choice of solvent (e.g., dioxane vs. toluene) significantly influence the yield and purity by minimizing byproduct formation.

Industrial Production Techniques

  • Scale-up considerations : Industrial synthesis employs similar reaction pathways but adapts them for large-scale production.

  • Continuous flow reactors : These systems allow for improved control of reaction parameters, enhancing yield and product consistency.

  • Microwave-assisted synthesis : This technique accelerates reaction rates and reduces reaction times, improving overall efficiency.

Environmentally Friendly and Efficient Methods

  • Use of Deep Eutectic Solvents (DES) : Recent research highlights the use of DES, such as mixtures of choline chloride with urea or glycerol, as green solvents for pyrazolo[1,5-a]pyrimidine synthesis. DES offers advantages including:

    • Non-toxicity and biodegradability

    • Low vapor pressure and non-flammability

    • High thermal and chemical stability

  • Benefits : DES-mediated synthesis provides mild reaction conditions, high yields, simple work-up, and scalability, making it attractive for sustainable chemistry applications.

Reaction Types and Reagents in Preparation

Reaction Type Common Reagents Purpose in Synthesis
Condensation 3-Aminopyrazole, aldehydes/ketones Formation of pyrazolo[1,5-a]pyrimidine core
Halogenation Phosphorus oxychloride (POCl₃) Introduction of chloro substituent at position 7
Alkylation Methylating agents (e.g., methyl iodide) Introduction of methyl groups at positions 2 and 5
Cyclization Acidic or basic catalysts Ring closure to form fused heterocyclic system

Purification Techniques

  • Column Chromatography : Silica gel columns using petroleum ether/ethyl acetate gradients (e.g., 9:1 v/v) effectively separate the target compound from impurities.

  • Recrystallization : Solvent systems such as cyclohexane/dichloromethane (1:1 v/v) yield high-purity crystals (>99% purity by HPLC).

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water mixtures (70:30) are employed to resolve closely related impurities and byproducts.

Spectroscopic and Analytical Confirmation

  • Infrared (IR) Spectroscopy : Characteristic C–Cl stretching vibrations near 750 cm⁻¹ and pyrimidine ring vibrations between 1500–1600 cm⁻¹ confirm substitution patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • $$^{1}H$$ NMR signals for aromatic protons appear between δ 7.2–8.5 ppm.

    • Methyl groups resonate at δ 2.3–2.6 ppm.

    • $$^{13}C$$ NMR shows pyrimidine carbons at δ 150–160 ppm.

  • Mass Spectrometry (MS) : Molecular ion peak matches the theoretical molecular weight (292.16 g/mol), with fragmentation consistent with loss of chlorine or methyl groups.

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Outcome/Notes
Condensation 3-Aminopyrazole + aldehyde/ketone, solvent Intermediate formation
Cyclization Acid/base catalyst, heat Formation of pyrazolo[1,5-a]pyrimidine core
Chlorination POCl₃, triethylamine, reflux in 1,4-dioxane Introduction of 7-chloro substituent
Alkylation Methylating agent Methyl groups at positions 2 and 5
Purification Column chromatography, recrystallization, HPLC High purity (>95%) product
Alternative Green Method Deep eutectic solvents (choline chloride mixtures) Mild, efficient, scalable synthesis

Research Findings and Optimization Insights

  • Optimizing the molar ratios of chlorinating agents and reaction times improves yield and reduces side products.

  • Solvent choice impacts reaction kinetics and product crystallinity.

  • Microwave-assisted and continuous flow methodologies have demonstrated significant improvements in reaction efficiency and scalability.

  • DES-based protocols represent an emerging, environmentally benign alternative that maintains high yields and simplifies purification.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazolo[1,5-a]pyrimidines .

Scientific Research Applications

Anti-Tuberculosis Activity

Recent studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidines as inhibitors of mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis (M.tb).

  • Mechanism of Action : The compound acts by inhibiting ATP synthase, thereby disrupting energy production in the bacteria. This mechanism is vital for combating drug-resistant strains of tuberculosis.
  • Research Findings : A study synthesized approximately 70 novel derivatives and found that several exhibited potent in vitro growth inhibition against M.tb with favorable pharmacokinetic properties, including low hERG liability and good stability in liver microsomes .

Anticancer Potential

The anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives have been extensively researched.

  • Cell Line Studies : The compound has shown cytotoxic effects against various cancer cell lines. For instance, derivatives demonstrated significant activity against the MDA-MB-231 breast cancer cell line with an IC50 value of 27.6 μM.
  • Inhibition of Kinases : Similar compounds have been reported to inhibit aurora kinases, which are often overexpressed in cancer cells and are critical for cell division. This inhibition can lead to reduced proliferation of cancer cells.

Anti-inflammatory Properties

Pyrazolo[1,5-a]pyrimidines have also been studied for their anti-inflammatory effects.

  • Phosphodiesterase Inhibition : Some derivatives selectively inhibit phos

Mechanism of Action

The mechanism of action of 7-Chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression. This action can lead to the selective targeting of tumor cells .

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidines exhibit diverse biological activities depending on substituent patterns. Below, key structural and functional differences between 7-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine and analogous compounds are analyzed.

Substituent Effects at Position 7

The chlorine atom at position 7 in the target compound contrasts with other substituents in similar derivatives:

  • 7-Trifluoromethyl derivatives : Compounds like 3-chloro-5-(5-chloro-2-furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS: 439120-59-9) feature a trifluoromethyl group at position 5. This substitution enhances metabolic stability and electron-withdrawing effects, improving interactions with hydrophobic enzyme pockets (e.g., Pim1 kinase inhibitors with IC₅₀ values ≤ 27 nM) .

Variations at Position 3

The phenyl group at position 3 is a common feature, but substitutions on this ring significantly modulate activity:

  • 3-(2-Chlorophenyl) : 7-Chloro-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine (CAS: 900881-21-2) adds a second chlorine atom, increasing molecular weight (292.16 g/mol) and lipophilicity (logP ≈ 4.1), which may enhance blood-brain barrier penetration .
  • 3-(3-Methylphenyl) : 7-Chloro-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine (CAS: N/A) replaces chlorine with a methyl group, reducing electronegativity but improving steric fit in certain kinase binding sites .

Modifications at Position 5

While the target compound has a methyl group at position 5, other derivatives explore bulkier or functionalized substituents:

  • 5-Indole derivatives : 5-Indole-pyrazolo[1,5-a]pyrimidines demonstrate enhanced selectivity for PI3Kδ inhibition, critical for treating chronic obstructive pulmonary disease (COPD). The indole moiety increases π-π stacking interactions, improving potency over methyl-substituted analogs .
  • 5-Amine/Thiol groups : In 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines, amines or thiols at position 5 enable hydrogen bonding with residues in PDE4 enzymes, achieving 200-fold increases in inhibitory activity .

Key Research Findings

  • Synthetic Versatility : The target compound serves as a scaffold for diverse substitutions via SNAr reactions, Pd-catalyzed cross-couplings, and cyclization strategies .
  • Bioactivity Correlations : Chlorine at position 7 enhances electrophilicity, critical for covalent binding in kinase inhibitors, while methyl groups at 2/5 balance steric effects .
  • Anticancer Potential: Derivatives with substituted phenyl groups at position 3 (e.g., 3,4,5-trimethoxy) exhibit nanomolar cytotoxicity against cancer cell lines by intercalating DNA or inhibiting topoisomerases .

Biological Activity

7-Chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of oncology and infectious disease treatment. This article reviews the biological activities associated with this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Antimycobacterial Activity

Recent studies have identified pyrazolo[1,5-a]pyrimidines as potent inhibitors of mycobacterial ATP synthase, particularly against Mycobacterium tuberculosis (M.tb). In a synthesis and structure–activity relationship study involving various derivatives, certain compounds demonstrated significant in vitro growth inhibition of M.tb. Notably, the presence of specific substituents on the pyrazolo[1,5-a]pyrimidine core influenced their efficacy and selectivity for the ATP synthase target .

Anticancer Properties

The anticancer potential of pyrazolo[1,5-a]pyrimidines has been extensively explored. For instance, derivatives of this compound have shown antiproliferative activity against various cancer cell lines. A study highlighted that specific modifications to the pyrazolo[1,5-a]pyrimidine scaffold could enhance its potency against cancer cells by targeting key signaling pathways involved in cell proliferation and survival .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in critical cellular processes. For example, it has been reported to inhibit kinases that play roles in cancer progression .
  • Targeting Signaling Pathways : The compound influences various signaling pathways that regulate cell cycle and apoptosis. By modulating these pathways, it can induce cell death in cancerous cells while sparing normal cells .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

SubstituentEffect on Activity
3-(4-fluorophenyl)Enhanced potency against M.tb
5-alkyl/aryl groupsImproved anticancer activity
7-(2-pyridylmethylamine)Increased selectivity for ATP synthase

These variations demonstrate how chemical modifications can significantly impact the pharmacological profile of the compound .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Inhibition of Mycobacterial Growth : A study demonstrated that specific derivatives exhibited IC50 values in the low micromolar range against M.tb, indicating strong potential for therapeutic use in tuberculosis .
  • Anticancer Efficacy : Research on various analogs showed significant cytotoxic effects on breast and lung cancer cell lines with IC50 values below 10 µM. The study emphasized the importance of specific substitutions on the pyrazolo[1,5-a]pyrimidine scaffold for maximizing efficacy .

Q & A

Q. What are the optimized synthetic routes for 7-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?

The compound can be synthesized via chlorination of its hydroxy precursor using phosphorus oxychloride (POCl₃) under reflux. For example, a mixture of 7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine (3.5 mmol), POCl₃ (8.89 mmol), and triethylamine (7 mmol) in 1,4-dioxane is refluxed for 3 hours. Post-reaction neutralization with NaHCO₃ and purification via column chromatography (petroleum ether/ethyl acetate, 9:1 v/v) yields colorless crystals with a purity >95%. Optimizing POCl₃ stoichiometry and solvent choice (e.g., dioxane vs. toluene) significantly impacts yield and byproduct formation .

Q. How can spectroscopic techniques (IR, NMR, MS) confirm the structural identity of this compound?

  • IR Spectroscopy : Look for characteristic peaks such as C–Cl stretching (~750 cm⁻¹) and pyrimidine ring vibrations (1600–1500 cm⁻¹) .
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.3–2.6 ppm for CH₃), and pyrimidine carbons (δ 150–160 ppm) .
  • Mass Spectrometry : The molecular ion peak (M⁺) should match the theoretical molecular weight (e.g., C₁₅H₁₃ClN₄: 292.08 g/mol), with fragmentation patterns consistent with loss of Cl or methyl groups .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for structural analogs of this compound?

Discrepancies in bioactivity (e.g., COX-2 inhibition vs. HMG-CoA reductase inhibition) often arise from substituent effects. For example:

  • Chlorine position : 7-Cl substitution enhances peripheral benzodiazepine receptor binding, while 5-Cl derivatives show weaker activity .
  • Methyl groups : 2,5-Dimethyl analogs exhibit improved metabolic stability compared to non-methylated variants . Cross-validate data using in silico docking (e.g., AutoDock Vina) and in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) to isolate structure-activity relationships .

Q. How does X-ray crystallography elucidate the planar conformation and intermolecular interactions of this compound?

Single-crystal X-ray analysis reveals a planar pyrazolo[1,5-a]pyrimidine core (mean deviation <0.02 Å) with weak C–H⋯N hydrogen bonds (2.8–3.1 Å) stabilizing the lattice. Methyl and phenyl groups adopt equatorial positions, minimizing steric hindrance. The Cl atom participates in halogen bonding (Cl⋯π interactions, ~3.4 Å), influencing packing density .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify the C7-Cl bond as the most electrophilic site (Fukui indices >0.3). Transition-state modeling (Gaussian 16) shows that substitution with amines proceeds via a concerted mechanism with activation energies of ~25 kcal/mol. Solvent effects (PCM model) indicate polar aprotic solvents (DMF) accelerate reaction rates by stabilizing charge-separated intermediates .

Methodological Guidance

Q. How to design a protocol for synthesizing carboxamide derivatives from this compound?

  • Step 1 : React this compound with an amine (e.g., 4,6-dimethylpyrimidin-2-amine) in pyridine at 110°C for 6 hours.
  • Step 2 : Acidify with HCl (pH 3–4) and recrystallize from DMF/ethanol (1:2) to obtain carboxamide derivatives (yield: 65–75%).
  • Validation : Confirm amide formation via IR (CO stretch ~1670 cm⁻¹) and ¹³C NMR (amide carbonyl at δ 163–165 ppm) .

Q. What purification techniques are optimal for isolating halogenated pyrazolo[1,5-a]pyrimidines?

  • Column Chromatography : Use silica gel with a gradient of petroleum ether/ethyl acetate (8:1 to 4:1) to separate Cl-substituted isomers.
  • Recrystallization : Cyclohexane/CH₂Cl₂ (1:1 v/v) yields high-purity crystals (>99% by HPLC) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water, 70:30) resolve closely related impurities (e.g., di-chlorinated byproducts) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Reactant of Route 2
7-Chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

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